Cas no 1051919-37-9 (4-(2-Isopropylphenoxy)piperidine hydrochloride)

4-(2-Isopropylphenoxy)piperidine hydrochloride 化学的及び物理的性質
名前と識別子
-
- 4-(2-Isopropylphenoxy)piperidine hydrochloride
- 4-(2-Isopropylphenoxy)piperidine hydrochloride (1:1)
- 4-(2-ISOPROPYLPHENOXY)PIPERIDINEHYDROCHLORIDE
- Piperidine, 4-[2-(1-methylethyl)phenoxy]-, hydrochloride
- AKOS005111326
- 4-[2-(propan-2-yl)phenoxy]piperidine hydrochloride
- 1051919-37-9
- 4-(2-propan-2-ylphenoxy)piperidine;hydrochloride
-
- MDL: MFCD09064907
- インチ: InChI=1S/C14H21NO.ClH/c1-11(2)13-5-3-4-6-14(13)16-12-7-9-15-10-8-12;/h3-6,11-12,15H,7-10H2,1-2H3;1H
- InChIKey: WMOAKELJPYGMHB-UHFFFAOYSA-N
- ほほえんだ: CC(C)C1=CC=CC=C1OC2CCNCC2.Cl
計算された属性
- せいみつぶんしりょう: 255.1389920g/mol
- どういたいしつりょう: 255.1389920g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 17
- 回転可能化学結合数: 3
- 複雑さ: 199
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 21.3Ų
4-(2-Isopropylphenoxy)piperidine hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | I873955-5mg |
4-(2-Isopropylphenoxy)piperidine Hydrochloride |
1051919-37-9 | 5mg |
$ 50.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 013543-500mg |
4-(2-Isopropylphenoxy)piperidinehydrochloride |
1051919-37-9 | 500mg |
2941.0CNY | 2021-07-13 | ||
TRC | I873955-50mg |
4-(2-Isopropylphenoxy)piperidine Hydrochloride |
1051919-37-9 | 50mg |
$ 115.00 | 2022-06-04 | ||
TRC | I873955-10mg |
4-(2-Isopropylphenoxy)piperidine Hydrochloride |
1051919-37-9 | 10mg |
$ 65.00 | 2022-06-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 013543-500mg |
4-(2-Isopropylphenoxy)piperidinehydrochloride |
1051919-37-9 | 500mg |
2941CNY | 2021-05-07 |
4-(2-Isopropylphenoxy)piperidine hydrochloride 関連文献
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7. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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4-(2-Isopropylphenoxy)piperidine hydrochlorideに関する追加情報
4-(2-Isopropylphenoxy)piperidine hydrochloride: A Comprehensive Overview
4-(2-Isopropylphenoxy)piperidine hydrochloride (CAS No. 1051919-37-9) is a chemical compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This compound is a derivative of piperidine, a six-membered saturated heterocyclic amine, and features a phenoxy group substituted with an isopropyl moiety at the 2-position of the phenyl ring. The hydrochloride salt form indicates that the compound exists in its protonated form, which is commonly used in pharmaceutical applications due to its improved solubility and stability.
The structural characteristics of 4-(2-isopropylphenoxy)piperidine hydrochloride make it a versatile molecule with potential applications in drug development, particularly in the design of bioactive compounds with specific pharmacokinetic profiles. Recent studies have highlighted its role as a building block in the synthesis of complex molecules with therapeutic potential, such as antiviral agents and anticancer drugs. For instance, researchers have explored its ability to act as a precursor for the development of protease inhibitors, which are critical in combating viral infections like HIV and hepatitis C.
In terms of synthesis, 4-(2-isopropylphenoxy)piperidine hydrochloride can be prepared through various routes, including nucleophilic substitution and coupling reactions. One common method involves the reaction of 4-piperidinol with 2-isopropylphenol under appropriate conditions, followed by acidification to obtain the hydrochloride salt. The choice of synthetic pathway depends on factors such as yield optimization, cost-effectiveness, and the desired purity of the final product.
From a pharmacological perspective, 4-(2-isopropylphenoxy)piperidine hydrochloride exhibits interesting biological activities that make it a valuable compound for further investigation. For example, studies have shown that it possesses moderate inhibitory effects on certain enzymes involved in inflammatory pathways, suggesting its potential as an anti-inflammatory agent. Additionally, its ability to modulate ion channels has been explored in the context of treating neurological disorders such as epilepsy and chronic pain.
The physical properties of 4-(2-isopropylphenoxy)piperidine hydrochloride are also worth noting. It has a melting point of approximately 180°C and is sparingly soluble in water but dissolves readily in organic solvents such as dichloromethane and ethanol. These properties make it suitable for use in various analytical techniques, including high-performance liquid chromatography (HPLC) and mass spectrometry, which are essential for quality control and characterization purposes.
Recent advancements in computational chemistry have enabled researchers to predict the behavior of 4-(2-isopropylphenoxy)piperidine hydrochloride in different biological systems with greater accuracy. Molecular docking studies have revealed that this compound has favorable binding affinities to several drug targets, including G-protein coupled receptors (GPCRs) and nuclear receptors. Such findings underscore its potential as a lead compound for drug discovery programs targeting metabolic disorders and cardiovascular diseases.
In conclusion, 4-(2-isopropylphenoxy)piperidine hydrochloride (CAS No. 1051919-37-9) is a chemically intriguing compound with diverse applications across multiple disciplines. Its structural versatility, combined with promising biological activities, positions it as an important tool for advancing scientific research and therapeutic development.
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